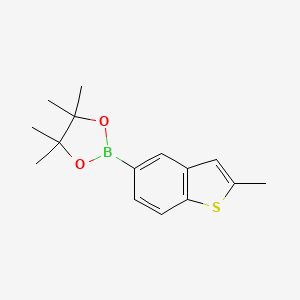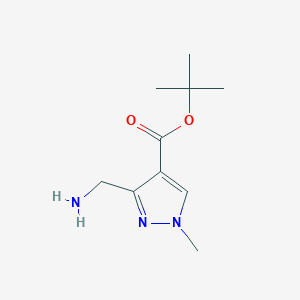
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol, also known as BTE, is a synthetic compound with a unique structure that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. BTE is a brominated triazole that has a range of interesting properties, including an ability to act as an inhibitor for certain enzymes and its potential use as a building block for complex molecules.
Scientific Research Applications
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to possess inhibitory activity against certain enzymes, such as cytochrome P450 enzymes and aminopeptidases. This property makes this compound a potential candidate for the development of new drugs. In organic synthesis, this compound can be used as a building block for the synthesis of complex molecules, such as peptides and carbohydrates.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound also has been shown to inhibit aminopeptidases, which are enzymes involved in the breakdown of peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research suggests that this compound may be able to modulate the activity of certain enzymes, which could have implications for drug metabolism and the synthesis of complex molecules. In addition, this compound may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol in laboratory experiments is its easy synthesis, which makes it an ideal building block for complex molecules. Additionally, this compound’s inhibitory activity against certain enzymes makes it a potential candidate for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Future Directions
There are several potential future directions for the study of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol. First, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, this compound could be studied for its potential applications in drug discovery and development. Third, this compound could be used to synthesize more complex molecules, such as peptides and carbohydrates. Finally, this compound could be studied for its potential anti-inflammatory and anti-cancer properties.
Synthesis Methods
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is typically achieved through a two-step procedure. The first step involves the reaction of 4-bromo-2H-1,2,3-triazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. This reaction forms a 2-bromo-2H-1,2,3-triazol-2-yl ethyl ester, which is then hydrolyzed in the presence of a base to yield this compound. This synthesis method is simple and efficient, and can be readily scaled up for industrial production.
properties
IUPAC Name |
2-(4-bromotriazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADXICXMXZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)

